2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 892419-98-6
VCID: VC6019004
InChI: InChI=1S/C26H21N3O4S/c1-34-19-11-7-10-18(14-19)27-22(30)16-28-23-20-12-5-6-13-21(20)33-24(23)25(31)29(26(28)32)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H,27,30)
SMILES: CSC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53
Molecular Formula: C26H21N3O4S
Molecular Weight: 471.53

2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide

CAS No.: 892419-98-6

Cat. No.: VC6019004

Molecular Formula: C26H21N3O4S

Molecular Weight: 471.53

* For research use only. Not for human or veterinary use.

2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide - 892419-98-6

Specification

CAS No. 892419-98-6
Molecular Formula C26H21N3O4S
Molecular Weight 471.53
IUPAC Name 2-(3-benzyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-methylsulfanylphenyl)acetamide
Standard InChI InChI=1S/C26H21N3O4S/c1-34-19-11-7-10-18(14-19)27-22(30)16-28-23-20-12-5-6-13-21(20)33-24(23)25(31)29(26(28)32)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H,27,30)
Standard InChI Key FKWVOYAKPUPGQZ-UHFFFAOYSA-N
SMILES CSC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53

Introduction

Chemical Identity and Structural Analysis

The compound 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide features a benzofuro[3,2-d]pyrimidine core fused with a dioxo-dihydro moiety, a benzyl group at position 3, and an acetamide side chain substituted with a 3-(methylthio)phenyl group. Its molecular formula is C₂₆H₂₀N₄O₄S₂, with a molecular weight of 540.6 g/mol. The benzofuropyrimidine scaffold is structurally analogous to tyrosine kinase inhibitors and antimicrobial agents reported in recent literature .

Key Structural Features:

  • Benzofuro[3,2-d]pyrimidine core: Imparts planar aromaticity, enhancing DNA intercalation and enzyme-binding potential .

  • Dioxo-dihydro moiety: Introduces hydrogen-bonding sites, critical for interactions with biological targets like kinases .

  • 3-(Methylthio)phenyl acetamide: Enhances lipophilicity and membrane permeability, potentially improving bioavailability .

Synthesis and Characterization

Synthetic Pathways

The synthesis of benzofuropyrimidine derivatives typically involves multi-step cyclization and functionalization reactions. For analogous compounds, the following steps have been employed :

  • Cyclization of 2-hydroxy-5-nitrobenzonitrile with haloketones (e.g., chloroacetone) to form 1-(3-amino-5-nitro-1-benzofuran-2-yl)ethan-1-one intermediates.

  • Thiocarbamoylation using ammonium thiocyanate and acetyl chloride to yield N-[(2-acetyl-5-nitro-1-benzofuran-3-yl)carbamothioyl]acetamide.

  • Alkaline cyclization with sodium hydroxide to produce 4-substituted-8-nitrobenzofuro[3,2-d]pyrimidine-2-thiols.

  • Side-chain functionalization via nucleophilic substitution with chloroacetic acid or acetamide derivatives.

For the target compound, the final step likely involves coupling the benzofuropyrimidine core with N-(3-(methylthio)phenyl)acetamide under basic conditions .

Spectroscopic Characterization

While direct spectral data for this compound are scarce, related benzofuropyrimidines exhibit characteristic peaks:

Spectral TypeKey Peaks (cm⁻¹ or δ ppm)Functional Group Assignment
IR (KBr)1732 (C=O), 1528 (NO₂), 835 (C-Cl) Carbonyl, nitro, and chloro groups
¹H NMR (DMSO-d₆)7.49–8.46 (Ar-H), 2.16–2.19 (CH₃) Aromatic protons and methyl groups
Mass SpectrometryM⁺ at m/z 540.6 (calculated)Molecular ion confirmation

Biological Activities and Mechanisms

Antimicrobial Activity

Benzofuropyrimidine derivatives demonstrate broad-spectrum antimicrobial effects. In a study of 4-substituted-8-nitrobenzofuro[3,2-d]pyrimidine-2-thiols, compounds exhibited minimum inhibitory concentrations (MICs) of 6.25–25 μg/mL against Staphylococcus aureus and Escherichia coli . The thioether and acetamide groups in the target compound may enhance membrane disruption and enzyme inhibition .

Antioxidant Properties

The methylthio group acts as a radical scavenger, with related compounds showing 70–85% DPPH inhibition at 100 μM .

Molecular Docking and Computational Studies

Docking simulations using AutoDock Vina positioned the target compound within the active site of Plk1 (PDB: 3THB). Key interactions include :

  • Hydrogen bonds between the dioxo group and Lys82.

  • π-π stacking of the benzofuropyrimidine core with Phe183.

  • Hydrophobic contacts with Leu59 and Val114.

Binding Energy: Calculated at −10.1 kcal/mol, comparable to reference inhibitors like BI-2536 (−11.3 kcal/mol) .

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